3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide
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Overview
Description
3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide is an organic compound that belongs to the class of benzamide derivatives It is characterized by the presence of a chloro group, a methoxyimino group, and a chlorophenyl group attached to a benzenecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide typically involves the following steps:
Formation of the Methoxyimino Intermediate: The starting material, 4-chlorobenzaldehyde, is reacted with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino intermediate.
Coupling with 3-chlorobenzoyl Chloride: The methoxyimino intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chloro groups.
Scientific Research Applications
3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-(4-chlorophenyl)-2-(hydroxyimino)ethyl]benzenecarboxamide
- 3-chloro-N-[2-(4-chlorophenyl)-2-(ethoxyimino)ethyl]benzenecarboxamide
- 3-chloro-N-[2-(4-chlorophenyl)-2-(acetoxyimino)ethyl]benzenecarboxamide
Uniqueness
3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide is unique due to the presence of the methoxyimino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-20-15(11-5-7-13(17)8-6-11)10-19-16(21)12-3-2-4-14(18)9-12/h2-9H,10H2,1H3,(H,19,21)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUALPDYRTPLB-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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